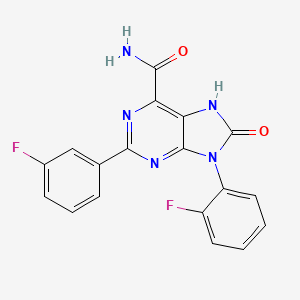

9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

Propiedades

IUPAC Name |

9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O2/c19-10-5-3-4-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-2-1-6-11(12)20/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEYWYIBQOPWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized to form the purine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more sustainable and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparación Con Compuestos Similares

Similar Compounds

8-oxo-7H-purine-6-carboxamide: Lacks the fluorine atoms on the phenyl rings.

2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Contains only one fluorine atom on the phenyl ring.

9-(2-chlorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: Substitutes one fluorine atom with a chlorine atom.

Uniqueness

The presence of two fluorine atoms on the phenyl rings of 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide makes it unique compared to its analogs. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a compound of interest for further research and development.

Actividad Biológica

The compound 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative class, characterized by its unique structural features that include fluorinated phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 338.3 g/mol. The structure consists of a purine scaffold, which is crucial for various biological processes, and the presence of fluorine atoms enhances its pharmacological profile.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies suggest that it can modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—key mediators of inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with various molecular targets, including kinases involved in cell proliferation and survival pathways.

The exact mechanism by which 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Inhibition of Kinases : The compound may inhibit certain kinases that are critical for tumor growth and survival.

- Modulation of Gene Expression : It potentially interacts with DNA or RNA, influencing gene expression related to cell cycle regulation and apoptosis.

Study 1: Anti-inflammatory Effects

In a study exploring the anti-inflammatory properties of similar purine derivatives, researchers found that compounds with fluorinated phenyl groups significantly reduced inflammatory markers in vitro. This was measured through cytokine assays where the compound inhibited TNF-alpha production in macrophages.

Study 2: Anticancer Efficacy

A recent investigation assessed the anticancer efficacy of this compound against various human cancer cell lines. Results indicated that it exhibited cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and increased apoptosis rates compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 9-(2-fluorophenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Purine scaffold with fluorinated phenyls | Anti-inflammatory, anticancer |

| 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | Similar purine structure with methoxy group | Potential anti-inflammatory |

| 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide | Phenethyl substitution | Varying lipophilicity and binding affinities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.